molecular formula C13H13F3N2 B8227182 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B8227182
M. Wt: 254.25 g/mol
InChI Key: QTCXVOWZZQCDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a benzonitrile core structure with two key pharmacophores: a piperidine ring and a trifluoromethyl group. The trifluoromethyl group is a prevalent motif in modern pharmaceuticals due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets, as seen in numerous FDA-approved drugs . Piperidine subunits are also common in bioactive molecules, contributing to a wide range of pharmacological activities. Compounds with this specific structural motif are frequently investigated as key intermediates or potential inhibitors for various biological targets. For instance, highly related analogs, such as those featuring a 4-(trifluoromethyl)benzyl group, have been identified as potent and selective antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1) . Research in this area focuses on developing novel analgesics for neuropathic pain, with such compounds demonstrating excellent potency in blocking capsaicin-induced activation of the TRPV1 receptor. The structural features of this compound suggest it holds similar value for researchers exploring new therapeutic agents for pain, neurological disorders, and other disease areas. Furthermore, this compound serves as a valuable building block in organic synthesis, enabling the exploration of structure-activity relationships (SAR) and the development of more complex, drug-like molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperidin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)11-6-4-5-10(9-17)12(11)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXVOWZZQCDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The SNAr approach exploits the electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF₃) groups to activate the benzene ring for nucleophilic displacement. A halogen (F, Cl) at position 2 is replaced by piperidine under basic conditions.

Typical Procedure :

  • Substrate : 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv).

  • Nucleophile : Piperidine (1.2–2.0 equiv).

  • Base : K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).

  • Solvent : Polar aprotic (DMF, NMP) or ketonic (methyl isobutyl ketone).

  • Temperature : 80–110°C, 6–24 hours.

  • Work-up : Aqueous extraction, column chromatography.

Example from Patent WO2011112731A2 :
2-Fluoro-3-(trifluoromethyl)benzonitrile reacted with piperidine in DMF/K₂CO₃ at 100°C for 12 hours yielded 85% product.

Optimization Insights

  • Leaving Group : Fluorine > Chlorine due to superior activation by -CN/-CF₃.

  • Solvent Choice : DMF enhances reactivity but complicates purification; methyl isobutyl ketone improves yield (patent WO2016139677A1).

  • Base Impact : Cs₂CO₃ increases conversion in sterically hindered systems.

Table 1. SNAr Method Variations

SubstrateConditionsYieldPuritySource
2-F-CF₃-benzonitrileDMF, K₂CO₃, 100°C, 12 h85%>98%
2-Cl-CF₃-benzonitrileNMP, Cs₂CO₃, 110°C, 18 h72%95%

Cross-Coupling Strategies

Buchwald-Hartwig Amination

Aryl halides undergo coupling with piperidine using palladium catalysts. This method is viable for bromo/iodo precursors but requires careful ligand selection to avoid cyano group interference.

Procedure :

  • Substrate : 2-Bromo-3-(trifluoromethyl)benzonitrile.

  • Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%).

  • Base : t-BuONa (2.0 equiv).

  • Solvent : Toluene, 100°C, 24 hours.

  • Yield : 68% (post-column purification).

Ullmann-Type Coupling

Copper-mediated reactions offer a cost-effective alternative, though longer reaction times are typical.

Example :
2-Iodo-3-(trifluoromethyl)benzonitrile, piperidine, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 120°C, 36 hours → 60% yield.

Table 2. Cross-Coupling Performance

MethodSubstrateCatalyst SystemYieldLimitations
Buchwald-Hartwig2-Bromo-CF₃-benzonitrilePd/XantPhos68%Ligand sensitivity
Ullmann2-Iodo-CF₃-benzonitrileCuI/phenanthroline60%Long reaction time

Functional Group Interconversion

Cyanation of Halogenated Intermediates

Aryl halides (X = Cl, Br) are converted to benzonitriles via Rosenmund-von Braun or Pd-catalyzed cyanation, followed by piperidine substitution.

Case Study :

  • Step 1 : 2-Fluoro-3-(trifluoromethyl)iodobenzene → CuCN, DMF, 150°C → 2-fluoro-3-(trifluoromethyl)benzonitrile (78%).

  • Step 2 : SNAr with piperidine (as in Section 1.1).

Comparative Analysis of Methods

Table 3. Method Efficacy

ParameterSNArBuchwald-HartwigUllmann
CostLowHighModerate
ScalabilityHighModerateModerate
Reaction Time6–24 h12–24 h24–48 h
Typical Yield72–85%60–68%55–60%
Purification EaseModerateDifficultDifficult

Key Observations :

  • SNAr is preferred for industrial-scale synthesis due to simplicity and cost.

  • Cross-coupling methods are reserved for substrates incompatible with SNAr.

Challenges and Solutions

Regioselectivity

The -CF₃ and -CN groups direct substitution to position 2. Competing reactions are minimal due to strong meta/para-directing effects.

Impurity Control

  • By-products : Di-substituted piperidine adducts (<5%).

  • Mitigation : Stoichiometric control (piperidine ≤1.2 equiv).

Industrial-Scale Considerations

Patent WO2016139677A1 highlights methyl isobutyl ketone (MIBK) as a superior solvent for SNAr, enabling easy separation and recycling.

Optimized Protocol :

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 kg), piperidine (1.3 equiv), K₂CO₃ (2.5 equiv), MIBK (5 L), 90°C, 8 hours → 89% yield, >99.5% purity.

Emerging Techniques

  • Flow Chemistry : Reduces reaction time by 50% via enhanced heat/mass transfer.

  • Photocatalysis : Exploratory studies using Ir/Ni systems for C–N coupling at room temperature .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Pharmaceutical Development

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile serves as an active ingredient or pharmaceutical intermediate in drug development. Its structure allows it to modulate biological processes effectively, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with specific receptors and enzymes, suggesting potential applications in treating conditions like pain and inflammation. For instance, studies have shown its ability to act as a selective antagonist for P2X3 receptors, which are involved in pain sensation. This interaction could lead to the development of novel analgesics with fewer side effects compared to existing medications .

Anticancer Research

The compound has been investigated for its anticancer properties. Recent studies demonstrated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit tumor growth more effectively than some reference drugs, highlighting their potential as anticancer agents .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being explored in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific electronic or optical properties. The trifluoromethyl group contributes to the stability and reactivity of these materials, making them suitable for various technological applications .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophil

Biological Activity

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for P2X3 receptors, which are implicated in pain sensation and other physiological processes. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethyl group attached to a benzene ring, which enhances its metabolic stability and pharmacological properties. The piperidine moiety contributes to the compound's interaction with biological targets.

P2X3 Receptor Antagonism

Recent studies have demonstrated that this compound exhibits significant antagonistic activity against the P2X3 receptor. This receptor is known to play a crucial role in nociceptive signaling pathways, making it a target for pain management therapies.

  • IC50 Values : In various assays, derivatives of this compound have shown IC50 values ranging from 375 nM to higher values depending on structural modifications. For instance, modifications that maintain the trifluoromethyl group while altering other substituents have been pivotal in enhancing activity and selectivity towards P2X3 over P2X2/3 receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly increases metabolic stability and receptor affinity. The following table summarizes key findings from SAR investigations:

Compound VariantIC50 (nM)SelectivityNotes
This compound375High (vs P2X2/3)Optimized for pain relief
2-Methyl derivative~1000ModerateLess stable than trifluoromethyl variant
Halide-substituted analogsVariesVariesDependent on halide type

This table illustrates how different substitutions impact biological activity and stability.

Neuropathic Pain Models

In vivo studies using male Sprague-Dawley rats demonstrated that compounds derived from this compound exhibited anti-nociceptive effects in neuropathic pain models. The administration of these compounds resulted in increased mechanical withdrawal thresholds, indicating effective pain relief .

Clinical Implications

The potential of this compound as a therapeutic agent for chronic pain conditions is underscored by its selectivity and potency. For example, the first-in-class drug gefapixant, which targets P2X3 receptors, has been approved for chronic cough but not neuropathic pain due to side effects related to receptor selectivity. This highlights the unmet need for more selective P2X3 antagonists like this compound .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Piperidine Connectivity : The target compound’s piperidine is directly attached to the benzonitrile core, whereas analogs in and feature piperidine linked via methyl or ethyl bridges, altering steric and electronic profiles .
  • Substituent Diversity : The antimalarial compound () incorporates a benzimidazole-pyridine system, likely enhancing target selectivity in parasitic enzymes . In contrast, the agrochemical analog () includes dichloro and triazole groups, which are common in pesticidal agents for broad-spectrum activity .

Physicochemical Properties :

  • The hydroxyethyl group in ’s compound may improve aqueous solubility compared to the target’s -CF₃ group, which prioritizes lipid membrane permeability .
  • The target’s lower molecular weight (254.25 vs. 328–491 g/mol) suggests superior bioavailability, a critical factor in drug design.

Agrochemistry-focused compounds () employ coupling reactions under Bayer Cropscience protocols, emphasizing scalability for industrial applications .

Limitations and Contradictions

  • Data Gaps : Melting points, solubility, and specific bioactivity data for the target compound are absent in the evidence, limiting direct functional comparisons.
  • Molecular Weight Trade-offs : While the target’s lower molecular weight may improve bioavailability, larger analogs (e.g., ) achieve higher target specificity due to extended pharmacophores .

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluorinated benzonitrile precursor and piperidine. For example, 4-fluoro-3-(trifluoromethyl)benzonitrile can react with piperidine under controlled heating (80–100°C) in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate deprotonation . Key optimization steps include:

  • Catalyst selection: Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Temperature control: Maintaining temperatures below 120°C to avoid decomposition of the trifluoromethyl group.
  • Purification: Column chromatography with ethyl acetate/hexane (1:3) yields >85% purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be effectively utilized to characterize the structural features of this compound?

Methodological Answer:

  • ¹H NMR: The piperidinyl protons appear as multiplet signals between δ 1.5–2.5 ppm, while the aromatic protons adjacent to the nitrile group resonate as a singlet at δ 7.8–8.2 ppm .
  • ¹³C NMR: The trifluoromethyl carbon appears as a quartet (~120 ppm, JCF=280300HzJ_{C-F} = 280–300 \, \text{Hz}) .
  • FT-IR: The nitrile group exhibits a sharp absorption band at ~2220 cm⁻¹, and the C-F stretch of the trifluoromethyl group appears at 1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl group is a strong electron-withdrawing group (EWG), which:

  • Activates the aromatic ring for SNAr by polarizing the C-F bond, facilitating fluoride displacement.
  • Modulates regioselectivity: In meta-substituted derivatives, the EWG directs nucleophiles to the para position relative to itself, as observed in analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile . Computational studies (DFT) can predict charge distribution to validate experimental outcomes .

Q. What strategies are employed to resolve contradictory bioactivity data observed for this compound across different in vitro assays?

Methodological Answer: Contradictions may arise from assay-specific variables:

  • Solubility: Use of co-solvents (e.g., DMSO ≤0.1%) to ensure uniform compound dispersion.
  • Metabolic stability: Pre-incubation with liver microsomes identifies degradation products interfering with activity .
  • Target selectivity: Kinase profiling (e.g., Eurofins KinaseScan) distinguishes off-target effects. For example, positional isomers like 6-(trifluoromethyl) analogs show divergent inhibition profiles .

Q. What computational methods are suitable for predicting the binding modes of this compound with kinase targets, considering its conformational flexibility?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Flexible docking protocols account for piperidine ring puckering and trifluoromethyl group orientation.
  • Molecular dynamics (GROMACS): Simulate ligand-receptor interactions over 100 ns to identify stable binding poses.
  • Free-energy perturbation (FEP): Quantifies energy differences between binding modes, validated against crystallographic data from analogs like 4-[4-(piperazin-1-yl)methyl]benzonitrile derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.